Scaffold Superiority in M5 Subtype Selectivity Over Alternative Spirocyclic Acetylcholine Receptor Modulators
The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold forms the core of VU0549108, a negative allosteric modulator (NAM) that achieves modest selectivity against other muscarinic subtypes. VU0549108 (8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane) displayed an M5 IC50 of 6.2 µM with M1–M4 IC50 values all exceeding 10 µM, yielding a selectivity window of >1.6-fold [1]. Orthosteric binding studies confirmed a Ki of 2.7 µM at the acetylcholine site [1]. While no analogous data exist for the target methanone derivative, the scaffold itself demonstrates that subtle perturbations (sulfonyl vs. carbonyl linker, pyrazole vs. isoxazole) produce steep potency cliffs in M5 pharmacology [1].
| Evidence Dimension | M5 muscarinic receptor functional inhibition (IC50) vs. M1–M4 selectivity |
|---|---|
| Target Compound Data | VU0549108 (1-oxa-4-thia-8-azaspiro scaffold, sulfonyl-linked pyrazole): M5 IC50 = 6.2 µM, M1–M4 IC50 > 10 µM each [1] |
| Comparator Or Baseline | Close analogs synthesized around VU0549108 core: uniformly weaker M5 inhibition; SAR described as 'very steep' [1] |
| Quantified Difference | M5 selectivity window: >1.6-fold (6.2 µM vs. >10 µM). Analogs show complete loss of activity upon minor structural modification. |
| Conditions | Functional calcium mobilization assay in CHO cells expressing human M1–M5 receptors; [3H]-NMS orthosteric binding in HEK293 cell membranes [1]. |
Why This Matters
The scaffold's capacity for selective M5 modulation—even at micromolar potency—is rare among spirocyclic chemotypes; the target methanone derivative represents an opportunity to probe whether a carbonyl-linked isoxazole further enhances this selectivity window.
- [1] Gentry, P.R., et al. (2016). Ligand-based virtual screen for the discovery of novel M5 inhibitor chemotypes. Bioorganic & Medicinal Chemistry Letters, 26(18), 4495-4501. View Source
